3-Br Analog Shows 2.7-Fold Enhanced LIMK2 Inhibition Over Unsubstituted Parent
In a systematic structure-activity relationship (SAR) study of phenyl-substituted LIMK2 inhibitors, the 3-bromo analog (3-Bromo-5-phenylphenol) exhibited an IC50 of 300 nM, representing a 2.7-fold improvement in potency compared to the unsubstituted phenyl compound (IC50 = 800 nM) [1]. Among the seven analogs evaluated in this series, the 3-bromo substitution ranked second only to the 3-phenoxy derivative (IC50 = 64 nM), while outperforming 3-methyl (650 nM), 3-methoxy (520 nM), and 4-methyl (1300 nM) substitutions [1].
| Evidence Dimension | Inhibitory potency (IC50) against LIMK2 |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | Unsubstituted phenyl (R = H): IC50 = 800 nM; 3-OMe: 520 nM; 3-Me: 650 nM; 4-Me: 1300 nM; 2-Me: 11500 nM; 3-Oph: 64 nM |
| Quantified Difference | 2.7-fold more potent than unsubstituted; 1.7-fold more potent than 3-OMe analog |
| Conditions | Radiometric assay measuring LIMK2 inhibition (unknown origin) |
Why This Matters
This quantitative SAR data positions 3-Bromo-5-phenylphenol as a critical intermediate for medicinal chemistry campaigns targeting LIMK2-related pathologies, where the 3-bromo substitution provides a defined potency benchmark against which further derivatization can be assessed.
- [1] PMC Table 1. Phenyl ring substitution effects on LIMK2 inhibition. Cells. 2022;11(13):2090. doi:10.3390/cells11132090 View Source
